molecular formula C18H17FN2O2 B5738299 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine

4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine

Cat. No. B5738299
M. Wt: 312.3 g/mol
InChI Key: DOQWAEMRIKJVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine (FNTP) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FNTP is a tetrahydropyridine derivative that is synthesized using a specific method. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine exerts its pharmacological activity by binding to specific receptors in the body, including dopamine receptors. The compound has been shown to have a high affinity for dopamine receptors, which are involved in various physiological processes, including movement, motivation, and reward. 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine has been shown to modulate the activity of dopamine receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine has been shown to have significant biochemical and physiological effects. The compound has been shown to increase dopamine release in the brain, leading to increased neuronal activity. 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine has also been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine. The compound has been shown to have significant effects on behavior, including locomotor activity and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine has several advantages for lab experiments, including its high potency and selectivity for dopamine receptors. The compound has been shown to be effective in various in vitro and in vivo models, making it a useful tool for studying dopamine receptor function. However, 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine has some limitations, including its potential toxicity and the need for specific conditions for its synthesis and storage.

Future Directions

There are several future directions for research on 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine. One area of research is the development of new drugs based on the structure of 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine. The compound has shown promising results in preclinical studies, making it a potential candidate for drug development. Another area of research is the study of the mechanism of action of 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine and its effects on other neurotransmitter systems. Further research is needed to fully understand the pharmacological activity of 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine and its potential applications in various fields.

Synthesis Methods

4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine is synthesized using a specific method that involves the reaction of 4-fluoroaniline, 2-nitrobenzaldehyde, and 1,2,3,6-tetrahydropyridine in the presence of a catalyst. The reaction is carried out under specific conditions, including a specific temperature and pressure, to ensure the formation of the desired product. The synthesis method of 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to have significant pharmacological activity, making it a promising candidate for the development of new drugs. 4-(4-fluorophenyl)-1-(2-nitrobenzyl)-1,2,3,6-tetrahydropyridine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-(4-fluorophenyl)-1-[(2-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-17-7-5-14(6-8-17)15-9-11-20(12-10-15)13-16-3-1-2-4-18(16)21(22)23/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQWAEMRIKJVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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